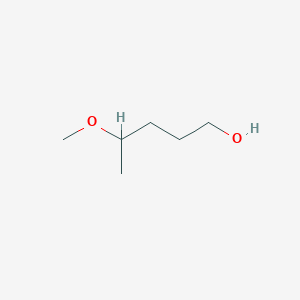
4-Methoxypentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a primary alcohol with a methoxy group attached to the fourth carbon of the pentane chain. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxypentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via an addition mechanism where the methanol adds to the triple bond of the alkyne, forming the desired product .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methoxypentanal. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxypentan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-methoxypentane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed:
Oxidation: 4-Methoxypentanoic acid
Reduction: 4-Methoxypentane
Substitution: 4-Methoxypentyl chloride
Wissenschaftliche Forschungsanwendungen
4-Methoxypentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the production of various medicinal compounds.
Industry: this compound is employed in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxypentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors, modulating their activity . The methoxy group enhances its solubility and reactivity, facilitating its incorporation into various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methylpentan-1-ol (Isohexanol): This compound is structurally similar but lacks the methoxy group.
4-Pentyn-1-ol: Another related compound, which is used as a starting material for the synthesis of 4-Methoxypentan-1-ol.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
818-56-4 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
4-methoxypentan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-6(8-2)4-3-5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
FSWHSYHYMTVSEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
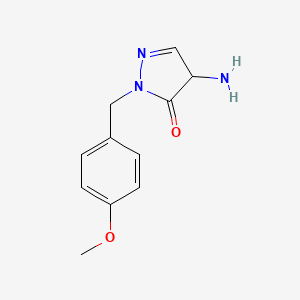
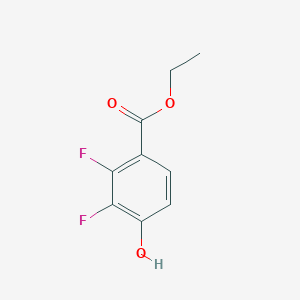
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
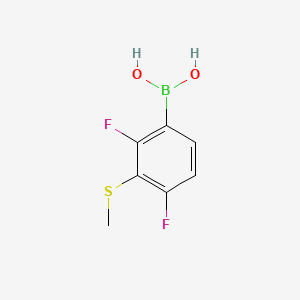
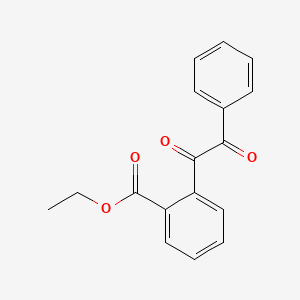
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
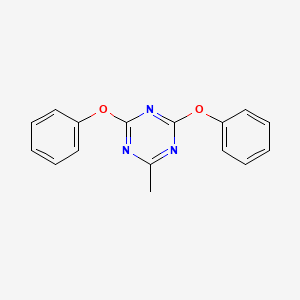
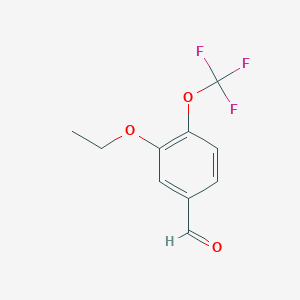
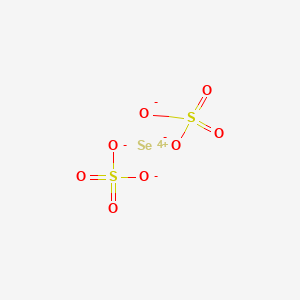
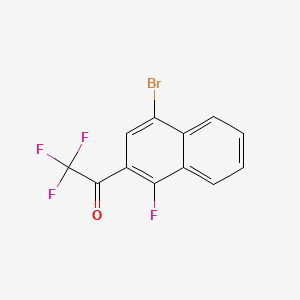
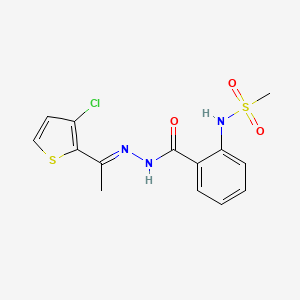
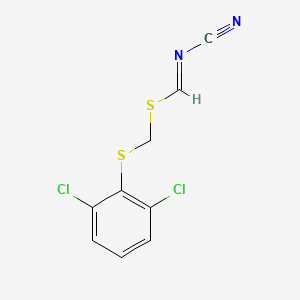
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
